molecular formula C9H9NO4 B2588441 2,4-Dimethyl-6-nitrobenzoic acid CAS No. 1379173-92-8

2,4-Dimethyl-6-nitrobenzoic acid

Cat. No. B2588441
CAS RN: 1379173-92-8
M. Wt: 195.174
InChI Key: YFXGMLPRJVDXRP-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-6-nitrobenzoic acid” is likely a derivative of benzoic acid, which is a type of aromatic carboxylic acid . Nitrobenzoic acids are derivatives of benzoic acid and are more acidic than the parent benzoic acid .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (due to the benzoic acid component), nitro groups (-NO2), and methyl groups (-CH3) attached at the 2nd, 4th, and 6th positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, nitrobenzoic acids are typically solid at room temperature and have a low solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific application of “2,4-Dimethyl-6-nitrobenzoic acid”. For instance, benzoic acid derivatives are known to exhibit antimicrobial properties .

Future Directions

The future directions for “2,4-Dimethyl-6-nitrobenzoic acid” would depend on its specific applications. Nitrobenzoic acids and their derivatives have potential uses in various fields, including the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

2,4-dimethyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(9(11)12)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXGMLPRJVDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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